molecular formula C22H25N3O B5551726 2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide

2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide

Cat. No. B5551726
M. Wt: 347.5 g/mol
InChI Key: RUFAHJCQTIWOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide involves complex organic reactions. A study by Long et al. (2013) presents a facile synthetic route towards pharmaceutically interesting derivatives, starting from 2-alkynylbenzamides and ammonium acetate under mild conditions compatible with various functional groups, which might be analogous to the synthesis of our compound of interest (Long et al., 2013). Additionally, the work by Zhou et al. (2015) on metal-free hydroxyalkylation-initiated radical cyclization offers insight into constructing similar complex structures (Zhou et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds plays a crucial role in their chemical behavior. Silva et al. (2007) investigated a closely related compound, revealing that the aminoquinoline fragment and the aromatic ring form specific dihedral angles, influencing the compound's reactivity and physical properties (Silva et al., 2007).

Chemical Reactions and Properties

The reactivity of compounds like 2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide is influenced by its functional groups. For example, the aminoquinoline moiety can participate in various chemical reactions, including cyclization and coupling reactions, as demonstrated by Rode et al. (2018) in their work on gold-catalyzed cascade reactions to form 2-aminoquinolines (Rode et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in non-medical fields. These properties are often determined by the molecular structure and intermolecular interactions, as highlighted in the crystallographic study by Silva et al. (2007), which provides insights into how the molecular conformation affects its physical characteristics (Silva et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding the compound's potential applications and reactivity patterns. The synthesis and reaction mechanisms presented in the studies by Long et al. (2013) and Zhou et al. (2015) offer a glimpse into the chemical nature and potential reactivity of such compounds (Long et al., 2013); (Zhou et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

Research has developed efficient synthetic routes and methodologies for compounds related to "2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide", demonstrating their potential in pharmaceutical and material sciences.

  • Domino Reactions for Aminoquinoline Derivatives : A study by Long et al. (2013) describes a facile synthetic route towards 1-aminoisoquinoline derivatives, starting from 2-alkynylbenzamides. This method highlights the versatility of aminoquinolines in pharmaceutical research, providing a foundation for further modification and application in drug development (Long et al., 2013).

  • Catalytic Synthesis of Quinazolinones : Hikawa et al. (2012) developed a palladium-catalyzed domino reaction for synthesizing 4-phenylquinazolinones. This protocol involves N-benzylation and benzylic C-H amidation, showcasing the chemical flexibility of benzamide derivatives (Hikawa et al., 2012).

Biochemical Applications and Studies

The biochemical and pharmacological studies of compounds structurally related to "2-(4-aminoquinolin-8-yl)-N,N-diisopropylbenzamide" have shown promising results in various applications.

  • Electrospray Mass Spectrometry for Glycan Analysis : Harvey (2000) examined derivatives prepared from N-linked glycans, including a focus on 3-aminoquinoline, to improve mass spectrometry analysis. This research contributes to the analytical chemistry field by enhancing the detection and characterization of glycans (Harvey, 2000).

  • Metal Complexes and Antimicrobial Activity : El-Sonbati et al. (2016) investigated the synthesis of Schiff base supramolecular complexes and their antimicrobial activities. The study showcases the potential of quinoline derivatives in developing new antimicrobial agents (El-Sonbati et al., 2016).

  • Chemosensors for Metal Ions : Li et al. (2014) designed a simple molecule chemosensor based on the 8-aminoquinoline framework, demonstrating selective sensitivity for Mg2+, Zn2+, and Co2+. This application highlights the role of aminoquinoline derivatives in environmental monitoring and bioimaging (Li et al., 2014).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary greatly depending on their structure and the functional groups present. Some quinoline derivatives have been found to have anticancer properties, potentially due to their ability to interact with the PI3K/AKT/mTOR pathway .

Future Directions

Research into quinoline derivatives is ongoing, with many studies focusing on their potential therapeutic applications. Future research may focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and evaluating their efficacy in preclinical and clinical trials .

properties

IUPAC Name

2-(4-aminoquinolin-8-yl)-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-14(2)25(15(3)4)22(26)18-9-6-5-8-16(18)17-10-7-11-19-20(23)12-13-24-21(17)19/h5-15H,1-4H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFAHJCQTIWOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC3=C(C=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminoquinolin-8-YL)-N,N-diisopropylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.